molecular formula C16H28O2 B1201736 Cioteronel CAS No. 89672-11-7

Cioteronel

Cat. No.: B1201736
CAS No.: 89672-11-7
M. Wt: 252.39 g/mol
InChI Key: KDULJHFMZBRAHO-UHFFFAOYSA-N
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Description

Cioteronel, also known by its developmental code name CPC-10997 and former tentative brand names Cyoctol and X-Andron, is a nonsteroidal antiandrogen (NSAA) compound. It was developed for the treatment of androgenetic alopecia (male pattern baldness), acne, and benign prostatic hyperplasia. Despite reaching phase III clinical trials for acne and phase II studies for androgenetic alopecia, it was ultimately discontinued due to poor efficacy .

Chemical Reactions Analysis

Cioteronel undergoes various chemical reactions, including:

Scientific Research Applications

Cioteronel has been explored for several scientific research applications:

Mechanism of Action

Cioteronel exerts its effects by competitively inhibiting the binding of dihydrotestosterone (DHT) to its protein receptor. This action prevents DHT from exerting its androgenic effects, thereby reducing symptoms associated with conditions like acne and androgenetic alopecia. It does not significantly affect estrogen or progesterone receptors .

Comparison with Similar Compounds

Cioteronel is unique among nonsteroidal antiandrogens due to its specific structure and mechanism of action. Similar compounds include:

Properties

CAS No.

89672-11-7

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one

InChI

InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3

InChI Key

KDULJHFMZBRAHO-UHFFFAOYSA-N

SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Canonical SMILES

CCC(CCCCC1CCC2C1CC(=O)C2)OC

Key on ui other cas no.

105635-64-1

Synonyms

6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one
cioteronel
CPC 10997
CPC-10997
CPC10997
cyoctol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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